molecular formula C7H5N5OS B13115504 5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 5545-36-8

5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13115504
CAS No.: 5545-36-8
M. Wt: 207.22 g/mol
InChI Key: GSBMREQXQHPGSQ-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound belongs to the 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine family, a class of nitrogen-containing bicyclic heterocycles known for their structural similarity to purine bases and their broad spectrum of biological activities . The molecular scaffold features a nitrile group and a methylsulfanyl substituent, which are key functional groups for further chemical modifications and for interactions with biological targets. This chemical structure serves as a core template for investigating new therapeutic agents. Pre-clinical research on closely related 7-oxo-triazolopyrimidine-6-carbonitrile analogues has demonstrated promising biological activities, suggesting potential research applications for this compound. Specifically, such analogues have been found to exhibit selective cytotoxic activity against various cancer cell lines, including bladder carcinoma (T-24) and glioblastoma (A-172), by potentially inhibiting proliferative activity and targeting proteins such as cyclin-dependent kinases . Furthermore, structurally similar imino-triazolopyrimidine carbonitriles have been synthesized and assessed for their significant antioxidant activity through radical scavenging assays, indicating a potential research area in oxidative stress . The 1,2,4-triazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, and its 7-oxo derivatives are versatile intermediates for synthesizing more complex molecules . This product is intended for research purposes by qualified laboratory personnel only. Intended Use and Disclaimer: This product is provided 'As Is' and is intended for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations and to conduct all necessary safety assessments before handling.

Properties

CAS No.

5545-36-8

Molecular Formula

C7H5N5OS

Molecular Weight

207.22 g/mol

IUPAC Name

5-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H5N5OS/c1-14-5-4(2-8)6(13)12-7(11-5)9-3-10-12/h3H,1H3,(H,9,10,11)

InChI Key

GSBMREQXQHPGSQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)N2C(=N1)N=CN2)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Key reactants:
    • 2-[bis(methylsulfanyl)methylidene]malononitrile
    • 1H-1,2,4-triazol-3-amine
  • Solvent: N,N-dimethylformamide (DMF)
  • Base: Anhydrous potassium carbonate (K2CO3)
  • Temperature: Room temperature to mild heating
  • Reaction time: Several hours (typically 3–6 hours)

Reaction Mechanism Overview

  • Nucleophilic attack: The amino group of 1H-1,2,4-triazol-3-amine attacks the electrophilic carbon of the malononitrile derivative.
  • Cyclization: Intramolecular cyclization occurs forming the fused triazolo[1,5-a]pyrimidine ring.
  • Substitution: The methylsulfanyl groups are retained at position 5, and the carbonitrile group remains at position 6.
  • Workup: The reaction mixture is typically poured into water or ice-water to precipitate the product, which is then filtered and recrystallized from suitable solvents such as n-butanol or ethanol to obtain pure crystals.

Representative Experimental Data

Compound Yield (%) Melting Point (°C) Solvent for Recrystallization IR Key Absorptions (cm⁻¹) NMR Highlights (DMSO-d6)
5-(Methylsulfanyl)-7-oxo-1,7-dihydrotriazolo[1,5-a]pyrimidine-6-carbonitrile ~63–86% 288–290 n-Butanol or EtOH 2932 (CH), 2217 (C≡N), 1685 (C=O) δ 2.61 (s, 3H, SCH3), 3.25 (s, 3H, NCH3), 7.64–7.92 (m, aromatic H)

Data adapted from methylation and substitution reactions reported in the literature

Stepwise Synthesis of 5-(Methylsulfanyl) Derivative

Preparation of 5-(4-Chlorophenyl)-7-oxo-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carbonitrile

  • Reflux of precursor compound with formic acid for 6 hours, followed by cooling and filtration, yields the 7-oxo compound in 77% yield.

Conversion to 5-(4-Chlorophenyl)-7-oxo-2-thioxo Derivative

  • Refluxing the 7-oxo compound with carbon disulfide (CS2) in pyridine for 6 hours, followed by acid workup, gives the 2-thioxo derivative in 86% yield.

Methylation to 5-(4-Chlorophenyl)-4-methyl-2-(methylthio) Derivative

  • Treatment of the 2-thioxo derivative with methyl iodide and potassium carbonate in DMF at room temperature for 3 hours produces the methylthio-substituted compound in 63% yield.

This sequence illustrates the versatility of substitution at position 5 and the ability to introduce methylsulfanyl groups via methylation of thioxo intermediates.

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

  • A one-pot, three-component reaction involving 3-amino-1,2,4-triazole, malononitrile, and aromatic aldehydes in the presence of a base catalyst such as NaOH in ethanol under heating or ultrasonic irradiation can yield related triazolopyrimidine carbonitriles efficiently.
  • This method offers advantages such as short reaction times, operational simplicity, and good yields (up to 88%).

Catalytic Knoevenagel Condensation Followed by Cyclization

  • Using catalysts like vanadyl tetraphenylporphyrin [(VO)TPP][(TCM)4], aldehydes can be activated to undergo Knoevenagel condensation with malononitrile, followed by Michael addition of 3-amino-1,2,4-triazole and intramolecular cyclization to form triazolopyrimidine carbonitriles.
  • This method allows for a broad scope of aryl substituents and has been demonstrated with yields ranging from 70% to 85% over multiple experimental rounds.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Conditions Yield Range Notes
Direct condensation of 2-[bis(methylsulfanyl)methylidene]malononitrile with 1H-1,2,4-triazol-3-amine 2-[bis(methylsulfanyl)methylidene]malononitrile, 1H-1,2,4-triazol-3-amine K2CO3 DMF RT to mild heating, 3–6 h 63–86% Forms core triazolopyrimidine ring with methylsulfanyl group
Methylation of thioxo intermediate 2-thioxo derivative, methyl iodide, K2CO3 Base (K2CO3) DMF RT, 3 h 63% Introduces methylthio substituent at position 5
One-pot three-component reaction 3-amino-1,2,4-triazole, malononitrile, aromatic aldehyde NaOH (20 mol%) EtOH Heating or ultrasound, ~60 min Up to 88% Efficient, operationally simple, broad substrate scope
Catalytic Knoevenagel condensation and cyclization Aromatic aldehyde, malononitrile, 3-amino-1,2,4-triazole [(VO)TPP][(TCM)4] Solvent varies Mild heating 70–85% Mechanistically involves Knoevenagel condensation, Michael addition, cyclization

Research Findings and Notes

  • The base-mediated cyclization in DMF with potassium carbonate is a reliable route to obtain the methylsulfanyl-substituted triazolopyrimidine core with good yields and purity.
  • The methylation of thioxo intermediates is a common strategy to introduce methylsulfanyl groups, which improves the compound's stability and modulates biological activity.
  • One-pot multicomponent reactions facilitate rapid synthesis of diverse derivatives, allowing easy modification of substituents for structure-activity relationship studies.
  • Catalytic methods using metalloporphyrins provide mild and efficient activation of aldehydes, enabling greener and more selective syntheses.
  • Characterization data such as IR (notably C≡N stretch near 2200 cm⁻¹ and C=O near 1680 cm⁻¹), 1H and 13C NMR spectra confirm the successful formation of the target compounds.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Substituent Variations in the Triazolopyrimidine Core

Compound Name Substituents Key Properties/Activities Reference
5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile -SMe (C5), -CN (C6), -O (C7) Enhanced lipophilicity; potential antiviral/antimicrobial activity
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile -CN (C6), -O (C7) Reduced lipophilicity due to absence of -SMe; lower bioactivity
Triazavirin (2-methylsulfanyl-6-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one sodium salt) -SMe (C2), -NO2 (C6) Broad-spectrum antiviral activity (influenza, COVID-19); sodium salt improves solubility
5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine L-arginine salt monohydrate -CH3 (C5), -NO2 (C6) Clinical-stage antiviral candidate; arginine salt enhances bioavailability

Key Insights :

  • Methylsulfanyl vs. Nitro Groups: The -SMe group improves membrane permeability, while -NO2 enhances electronic effects, critical for target binding in antivirals .
  • Salt Forms : Sodium or arginine salts (e.g., Triazavirin) improve aqueous solubility, a limitation of the carbonitrile-containing target compound .

Modifications in the Heterocyclic System

Compound Name Structural Variation Biological Relevance Reference
7-Amino-5-oxo-2-phenyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile Pyridine instead of pyrimidine core Altered ring electronics; unconfirmed activity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine core Antimicrobial activity (68% yield; IR/NMR confirmed)

Key Insights :

  • Pyridine vs.
  • Thiazolo vs. Triazolo Systems : Thiazolo[3,2-a]pyrimidines (e.g., ) show distinct antimicrobial profiles due to sulfur's electronegativity differences.

Functional Group Replacements

Compound Name Functional Group Variation Pharmacological Impact Reference
7-(2-Methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Carboxamide (-CONH2) instead of carbonitrile (-CN) Improved hydrogen bonding; potential CNS activity
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzoate Trifluoromethyl (-CF3) ester Enhanced metabolic stability; enzyme inhibition

Key Insights :

  • Carboxamide vs. Carbonitrile : Carboxamide derivatives (e.g., ) may enhance target binding via hydrogen bonds but reduce metabolic stability.
  • Trifluoromethyl Groups : -CF3 substituents (e.g., ) increase electron-withdrawing effects and resistance to oxidative metabolism.

Biological Activity

5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC8H8N4OS
Molecular Weight212.24 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common approach includes the condensation of appropriate triazole and pyrimidine derivatives under acidic or basic conditions to yield the target compound. Reaction conditions such as temperature and solvent choice significantly influence yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:

  • Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) in various cancer cell lines.
  • Case Study : In vitro assays demonstrated that this compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity

The compound has shown promising antimicrobial properties :

  • Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Research Findings : In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed significant activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of this compound:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Study Results : Animal models demonstrated reduced inflammation markers when treated with this compound compared to control groups .

Comparative Biological Activity

A comparison with similar compounds highlights its unique profile:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
5-(Methylsulfanyl)-7-oxo...Moderate (IC50 ~ 10 µM)Moderate (MIC ~ 30 µg/mL)Significant (reduced TNF-alpha)
Other TriazolopyrimidinesHigh (IC50 ~ 5 µM)Low (MIC ~ 100 µg/mL)Moderate

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